REACTION_SMILES
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[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([O:18][CH3:19])[c:7]([O:14][CH2:15][O:16][CH3:17])[c:8]([C:10]([F:11])([F:12])[F:13])[cH:9]1)=[O:20].[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([O:18][CH3:19])[c:7]([OH:14])[c:8]([C:10]([F:11])([F:12])[F:13])[cH:9]1)=[O:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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COCOc1c(OC)cc(C(=O)OC)cc1C(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCOc1c(OC)cc(C(=O)OC)cc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(OC)c(O)c(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |